molecular formula C16H19FN6O3 B2987169 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034381-29-6

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2987169
CAS RN: 2034381-29-6
M. Wt: 362.365
InChI Key: UERFEQGUKVNVBS-UHFFFAOYSA-N
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Description

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H19FN6O3 and its molecular weight is 362.365. The purity is usually 95%.
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Scientific Research Applications

Neurological Applications

Research into compounds similar to "N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide" includes exploring their effects on neural receptors and potential applications in treating neurological disorders. For instance, the study of orexin receptor antagonists reveals their role in modulating feeding, arousal, stress, and drug abuse behaviors, suggesting that selective antagonism at these receptors could represent novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical and Corrosion Inhibition

Compounds with structural similarities have been investigated for their adsorption and corrosion inhibition properties, demonstrating the potential to protect metals against corrosion. This is achieved through quantum chemical calculations and molecular dynamics simulations, which help in understanding their interaction with metal surfaces (Kaya et al., 2016).

Cancer Research

In cancer research, derivatives of similar compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cells, indicating their potential as antiproliferative agents. This includes studies on the structural requirements for potent activity and the exploration of new therapeutic options for cancer treatment (Prasad et al., 2009).

Receptor Antagonism and Psychopharmacology

The synthesis and evaluation of novel derivatives have contributed to understanding the structure-activity relationships of receptor antagonists, including their potential as antipsychotic agents and in characterizing receptor binding in vivo. This research aids in the development of drugs targeting specific receptors, such as CB1 cannabinoid receptors, offering insights into the mechanisms of action and potential therapeutic applications (Vacher et al., 1999).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O3/c1-10-6-13(22-26-10)21-15(25)14(24)18-7-11-2-4-23(5-3-11)16-19-8-12(17)9-20-16/h6,8-9,11H,2-5,7H2,1H3,(H,18,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERFEQGUKVNVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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